molecular formula C8H8N4O B15337102 2-(2-Pyrimidinyl)imidazole-4-methanol

2-(2-Pyrimidinyl)imidazole-4-methanol

Cat. No.: B15337102
M. Wt: 176.18 g/mol
InChI Key: ZCZWUCNQYGQBEH-UHFFFAOYSA-N
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Description

2-(2-Pyrimidinyl)imidazole-4-methanol is a heterocyclic compound featuring an imidazole core substituted at the 2-position with a pyrimidinyl group and at the 4-position with a methanol moiety. Its molecular formula is C₈H₈N₄O, and its structure combines aromatic nitrogen-rich rings with a polar hydroxyl group, enabling diverse interactions in biological and chemical systems.

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

(2-pyrimidin-2-yl-1H-imidazol-5-yl)methanol

InChI

InChI=1S/C8H8N4O/c13-5-6-4-11-8(12-6)7-9-2-1-3-10-7/h1-4,13H,5H2,(H,11,12)

InChI Key

ZCZWUCNQYGQBEH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C2=NC=C(N2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pyrimidinyl)imidazole-4-methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyrimidine with glyoxal and ammonia, which forms the imidazole ring. The reaction conditions often require a catalyst and can be carried out under reflux in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as nickel or palladium may be employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Pyrimidinyl)imidazole-4-methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2-(2-pyrimidinyl)imidazole-4-carbaldehyde, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

2-(2-Pyrimidinyl)imidazole-4-methanol has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

    Medicine: It is a precursor in the development of drugs targeting various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(2-Pyrimidinyl)imidazole-4-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt biological pathways, leading to therapeutic effects. For example, it may inhibit the activity of kinases involved in cell signaling, thereby preventing the proliferation of cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications References
2-(2-Pyrimidinyl)imidazole-4-methanol C₈H₈N₄O 176.18 g/mol Pyrimidinyl (C₄H₃N₂), methanol (-CH₂OH) Hypothesized bioactivity via dual aromatic systems; potential kinase inhibition N/A
5-Methyl-2-phenyl-1H-imidazole-4-methanol C₁₁H₁₂N₂O 188.23 g/mol Phenyl (C₆H₅), methyl (-CH₃) Enhanced stability due to electron-donating methyl group; applications in material science
Phenol, 4-[(2-amino-1-methyl-1H-imidazol-4-yl)methyl] C₁₁H₁₃N₃O 203.24 g/mol Aminomethyl (-CH₂NH₂), methyl (-CH₃) Increased hydrogen-bonding capacity; potential antimicrobial activity
2-((4-(4-Fluorophenyl)-5-(2-fluoropyridin-4-yl)-1H-imidazol-2-yl)thio)ethan-1-ol C₁₆H₁₂F₂N₃OS 347.35 g/mol Fluorophenyl, fluoropyridinyl, thioether (-S-) Improved lipophilicity and kinase selectivity (e.g., p38α inhibition)

Electronic and Reactivity Profiles

  • Pyrimidinyl vs.
  • Methanol vs. Thioether/Sulfonyl Moieties: The hydroxyl group in the target compound increases hydrophilicity, contrasting with the thioether in compound 6 (improving membrane permeability) or sulfonyl groups in herbicides like bensulfuron-methyl (enhancing herbicidal activity via enzyme inhibition) .

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